AC-261066

Retinoid Receptor Pharmacology RARβ2 Selectivity Nuclear Receptor Agonism

AC-261066 is the premier tool for isolating RARβ2-specific signaling, offering >1000 fold selectivity over RARβ1 and demonstrable 52% oral bioavailability—critical for long-term in vivo studies. Unlike pan-agonists (ATRA) or earlier leads (AC‑55649), it eliminates confounding receptor crosstalk. Ideal for metabolic and cardiovascular disease models where precise target engagement is paramount. Order now to advance your RARβ2 research.

Molecular Formula C17H20FNO4S
Molecular Weight 353.4 g/mol
CAS No. 870773-76-5
Cat. No. B1665382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-261066
CAS870773-76-5
Synonyms4-(4-(2-(n-butoxy)ethoxy)-5-methylthiazol-2-yl)-2-fluorobenzoic acid
AC 261066
AC-261066
AC261066
Molecular FormulaC17H20FNO4S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCCCOCCOC1=C(SC(=N1)C2=CC(=C(C=C2)C(=O)O)F)C
InChIInChI=1S/C17H20FNO4S/c1-3-4-7-22-8-9-23-15-11(2)24-16(19-15)12-5-6-13(17(20)21)14(18)10-12/h5-6,10H,3-4,7-9H2,1-2H3,(H,20,21)
InChIKeyHSAOETBFVAWNRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AC-261066 (CAS 870773-76-5) for RARβ2 Research: Product Baseline & Procurement Summary


AC-261066 (CAS 870773-76-5), also known as UVI2062, is a synthetic small molecule that functions as an isoform-selective agonist of the retinoic acid receptor beta 2 (RARβ2) [1]. It was developed through a hit-to-lead optimization program starting from the lipophilic lead compound AC-55649, resulting in a more potent and orally available RARβ2 agonist with improved physicochemical properties . AC-261066 is primarily utilized as a pharmacological research tool to interrogate RARβ2-specific signaling pathways in cellular differentiation, gene regulation, and disease models where RARβ2 is implicated .

Why AC-261066 Cannot Be Substituted with Generic RAR Agonists in RARβ2 Research


Substituting AC-261066 with a pan-retinoic acid receptor (RAR) agonist, such as all-trans retinoic acid (ATRA), or with agonists selective for other RAR subtypes (e.g., RARα or RARγ) fundamentally compromises experimental validity in studies requiring RARβ2-specific interrogation. AC-261066 exhibits pronounced isoform selectivity for RARβ2 over RARβ1, RARα, and RARγ . Using a non-selective agonist like ATRA, which activates RARα, RARβ, and RARγ with comparable nanomolar potency (IC50 values of 9, 3, and 10 nM, respectively) , introduces confounding biological effects from multiple pathways, obscuring the specific contribution of RARβ2. Conversely, agonists selective for other subtypes, such as CD437 (RARγ-selective) , are fundamentally inappropriate for RARβ2-targeted research. Furthermore, the lead compound from which AC-261066 was optimized, AC-55649, while RARβ2-selective, lacks the favorable oral bioavailability and improved potency that define AC-261066 [1]. Therefore, for experiments designed to isolate RARβ2-mediated effects, particularly those involving in vivo oral administration, AC-261066 is not functionally interchangeable with generic retinoids or earlier-generation RARβ2 agonists.

AC-261066 Quantitative Differentiation Evidence: Head-to-Head vs. Comparators


AC-261066 vs. Pan-RAR Agonist ATRA: RARβ2 Subtype Selectivity Profile

AC-261066 demonstrates a distinct isoform-selectivity profile compared to the endogenous pan-RAR agonist all-trans retinoic acid (ATRA). While ATRA shows broad activation of RAR subtypes with comparable potency, AC-261066 is specifically selective for the RARβ2 subtype. In functional assays using mammalian cells, AC-261066 selectively induces RARβ2 activity with an EC50 of 10 nM, compared to >10,000 nM for RARβ1 . This contrasts sharply with ATRA, which binds RARα, RARβ, and RARγ with IC50 values of 9, 3, and 10 nM, respectively . This selectivity is also quantified across other RAR subtypes: AC-261066 exhibits EC50 values of 12 nM for RARβ, 70 nM for RARα, and 33 nM for RARγ .

Retinoid Receptor Pharmacology RARβ2 Selectivity Nuclear Receptor Agonism

AC-261066 vs. AC-55649: Quantified Improvement in Potency and Oral Bioavailability

AC-261066 is a direct, optimized successor to the earlier RARβ2 agonist AC-55649, demonstrating quantifiable improvements in both potency and in vivo pharmacokinetics. AC-261066 exhibits a pEC50 of 8.0-8.1 at the RARβ2 receptor , corresponding to an EC50 of approximately 8-10 nM, which represents a significant increase in potency compared to AC-55649, which has a reported pEC50 of 6.9 (EC50 ≈ 126 nM) . Furthermore, AC-261066 was engineered to overcome the poor solubility and limited oral bioavailability of AC-55649, achieving a favorable oral bioavailability (F) of 52% in rat pharmacokinetic studies .

RARβ2 Agonist Lead Optimization Pharmacokinetics

AC-261066 vs. RARγ Agonist CD437: Distinct Subtype Selectivity Dictates Application

AC-261066 and CD437 represent two distinct branches of synthetic retinoid pharmacology, differentiated by their primary RAR subtype selectivity. AC-261066 is characterized as a potent and selective RARβ2 agonist (pEC50 = 8.1 for RARβ2) with selectivity over RARα and RARγ . In contrast, CD437 is a well-established RARγ-selective agonist . This fundamental difference in receptor targeting dictates their respective research applications, with CD437 often used to study RARγ-dependent apoptosis and differentiation, whereas AC-261066 is the tool of choice for RARβ2-specific pathways.

RAR Subtype Selectivity RARγ Agonist Comparative Pharmacology

AC-261066: Demonstrated In Vivo Efficacy in Disease Models Where Non-Selective Agonists Are Unsuitable

The therapeutic and investigative value of AC-261066's high selectivity and oral bioavailability is validated in multiple independent in vivo disease models. In a murine model of post-ischemic heart failure (HF), oral administration of AC-261066 significantly attenuated the deterioration of cardiac function and reduced maladaptive remodeling compared to untreated controls [1]. Similarly, in a high-fat diet (HFD) model of diabetic nephropathy (DN) in C57BL/6 mice, 12 weeks of AC-261066 administration was well-tolerated and led to improved glycemic control and reductions in proteinuria and the urine albumin-to-creatinine ratio compared to HFD-fed mice not receiving the compound [2]. These studies demonstrate that the compound's selectivity enables target engagement in complex disease states without the pleiotropic and often toxic effects associated with non-selective retinoids.

Heart Failure Model Diabetic Nephropathy In Vivo Pharmacology

AC-261066: Functional Selectivity Against AKR1B10 Offers Additional Target Discrimination

Beyond its RAR subtype selectivity, AC-261066 demonstrates a specific inhibitory profile against aldo-keto reductase family 1 member B10 (AKR1B10) that distinguishes it from pan-agonists. In enzymatic assays, AC-261066 inhibits AKR1B10 with an IC50 of 51 ± 7 µM, while showing no detectable inhibition of the related AKR1B1 enzyme at concentrations up to 100 µM [1]. This is notable as AKR1B10 is involved in retinoid metabolism and its inhibition can potentiate retinoic acid signaling. This functional selectivity profile is not a property of all retinoids and adds another layer of mechanistic specificity for AC-261066.

Off-target Selectivity AKR1B10 Aldo-Keto Reductase

Recommended Research & Industrial Application Scenarios for AC-261066


In Vivo Studies Requiring Oral Administration to Modulate RARβ2-Specific Pathways

Based on its demonstrated 52% oral bioavailability in rats , AC-261066 is uniquely suited for preclinical in vivo studies where oral dosing is required to achieve systemic exposure and target engagement. This includes long-term disease models where repeated intraperitoneal or intravenous administration is impractical. The compound's oral availability was a key optimization goal over its predecessor, AC-55649 [1], and has been successfully employed in drinking water administration for models of heart failure [2] and diabetic nephropathy [3].

Dissecting RARβ2-Specific Signaling in Complex Biological Systems

Given its >1000-fold selectivity for RARβ2 over RARβ1 and its clear selectivity over RARα and RARγ , AC-261066 is the optimal tool for experiments designed to isolate the specific contribution of RARβ2 in systems where multiple RAR subtypes are expressed. Using AC-261066 avoids the confounding activation of other RAR pathways that would occur with a pan-agonist like ATRA or the off-target activation of a different subtype with agonists like CD437 . This is critical for gene expression studies, pathway analysis, and target validation efforts focused on RARβ2.

Investigating Therapeutic Potential in Metabolic and Cardiovascular Disease Models

AC-261066 is a validated pharmacological tool for exploring RARβ2 as a target in metabolic and cardiovascular diseases. Its efficacy has been demonstrated in peer-reviewed studies using established models of heart failure [2] and diabetic nephropathy [3], showing quantifiable improvements in disease-relevant endpoints. These studies provide a robust foundation for researchers aiming to further investigate RARβ2's role in related pathologies such as fibrosis, oxidative stress, and metabolic dysfunction, using a compound with a known and reproducible in vivo profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC-261066

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.